Technical Guide: Synthesis Pathways for L-Alanyl-L-alanyl-L-leucine
Technical Guide: Synthesis Pathways for L-Alanyl-L-alanyl-L-leucine
The following technical guide details the synthesis pathways for the tripeptide L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu).
[1]
Executive Summary & Compound Profile
L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu) is a hydrophobic tripeptide widely utilized as a substrate for proteolytic enzymes (specifically elastase) and as a model compound in protein folding and stability studies.[1] Its synthesis requires precise control over stereochemistry to prevent racemization, particularly at the sensitive alanine residues.
| Property | Specification |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
| Sequence | H-Ala-Ala-Leu-OH |
| Molecular Formula | C₁₂H₂₃N₃O₄ |
| Molecular Weight | 273.33 g/mol |
| Solubility | Soluble in water (approx. 80 mg/mL); sparingly soluble in DMSO/DMF |
| CAS Number | 54865-20-2 |
| Key Application | Elastase substrate (often as p-nitroanilide derivative), protein synthesis marker |
Retrosynthetic Analysis
The synthesis of Ala-Ala-Leu can be approached via two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) for high-throughput/research scale, and Solution-Phase Synthesis for scale-up and cost efficiency.[1]
Strategic Disconnection
The target molecule is disconnected at the amide bonds.
-
Fragment 2: L-Alanine (Middle residue)[1]
The primary challenge is the hydrophobicity of the Leu residue and the potential for aggregation during coupling.
[1]
Pathway A: Solid-Phase Peptide Synthesis (SPPS)[1]
Methodology: Fmoc Chemistry Scale: 0.1 mmol – 1.0 mmol (Research Scale) Recommended Resin: Wang Resin (for C-terminal acid) or 2-Chlorotrityl Chloride Resin (for protected fragments).[1]
Resin Loading
To obtain the free acid C-terminus, Fmoc-Leu-Wang resin is the preferred starting material.[1][4] Pre-loaded resins (loading 0.3–0.8 mmol/g) prevent racemization associated with the first residue attachment.
Synthesis Protocol (Fmoc Strategy)
This protocol utilizes a standard Fmoc/tBu strategy.[1][4] Since Ala and Leu have non-reactive side chains, side-chain protection is minimal (only the N-terminus is protected).[1]
Reagents:
-
Deprotection: 20% Piperidine in DMF.[1]
-
Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (for difficult couplings).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
Step-by-Step Workflow:
-
Swelling: Swell Fmoc-Leu-Wang resin in DMF for 30 min.
-
Deprotection 1: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (3x), DCM (3x), DMF (3x).
-
QC Check: Positive Kaiser Test (Blue beads = free amine).
-
-
Coupling 1 (Alanine):
-
Dissolve Fmoc-Ala-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add to resin and shake for 45–60 min at room temperature.
-
Wash resin with DMF (3x).
-
QC Check: Negative Kaiser Test (Colorless beads).
-
-
Deprotection 2: Treat with 20% Piperidine/DMF (2 x 10 min). Wash thoroughly.[1]
-
Coupling 2 (Alanine):
-
Repeat Coupling 1 using Fmoc-Ala-OH.[1]
-
-
Final Deprotection: Remove N-terminal Fmoc group with 20% Piperidine/DMF.[1]
-
Cleavage:
-
Transfer resin to a cleavage vessel.[1]
-
Add Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .
-
Shake for 2–3 hours.
-
-
Isolation:
Pathway B: Solution-Phase Synthesis[1]
Methodology: Boc Chemistry (Stepwise) Scale: Gram to Kilogram Rationale: Solution phase is preferred for large batches where resin costs are prohibitive.[1] The Mixed Anhydride Method or Active Ester Method is recommended to minimize racemization.
Protection Strategy[4][6][7]
-
N-Protection: Boc (tert-butyloxycarbonyl) – removed by acid (TFA or HCl/Dioxane).[1]
-
C-Protection: Benzyl ester (OBzl) – removed by hydrogenolysis (H₂/Pd-C).[1]
Synthesis Protocol[1]
Step 1: Synthesis of Boc-Ala-Leu-OBzl [1]
-
Dissolve H-Leu-OBzl[1]·TsOH (1.0 eq) in DMF/DCM. Add NMM (N-methylmorpholine) to neutralize (pH 8).[1]
-
Add Boc-Ala-OH (1.1 eq) and HOBt (1.1 eq).[1]
-
Cool to 0°C. Add EDC·HCl (1.1 eq) or DCC. Stir at 0°C for 1h, then RT overnight.
-
Workup: Evaporate solvent.[1] Dissolve residue in EtOAc. Wash with 5% KHSO₄, Sat. NaHCO₃, and Brine.[6] Dry over Na₂SO₄.[1]
-
Yield: Typically 85–95%.[1]
Step 2: Deprotection (Boc Removal)
-
Dissolve Boc-Ala-Leu-OBzl in 4M HCl in Dioxane . Stir for 30–60 min.
-
Evaporate solvent and excess HCl.[1] Triturate with ether to obtain H-Ala-Leu-OBzl[1]·HCl .
Step 3: Synthesis of Boc-Ala-Ala-Leu-OBzl
-
Dissolve H-Ala-Leu-OBzl[1]·HCl in DMF.[1] Neutralize with NMM.
-
Add Boc-Ala-OH (1.1 eq), HOBt, and EDC[1]·HCl (as in Step 1).
-
Stir overnight. Perform standard extractive workup (EtOAc wash sequence).
-
Isolate Boc-Ala-Ala-Leu-OBzl as a white solid.[1]
Step 4: Global Deprotection [1]
-
Dissolve the protected tripeptide in Methanol or AcOH.
-
Add 10% Pd/C catalyst (10% w/w).
-
Stir under H₂ atmosphere (balloon) for 4–12 hours. This removes the C-terminal Benzyl ester.[1]
-
Treat residue with TFA/DCM (1:1) to remove the N-terminal Boc group (if not removed prior to hydrogenation; order can be swapped depending on stability).[1] Note: Hydrogenolysis removes OBzl; Acid removes Boc.[1]
-
Final Product: H-Ala-Ala-Leu-OH .
Purification and Characterization
Due to the hydrophobic nature of the Leucine residue, purification requires specific attention to solvent gradients.
Purification (Preparative HPLC)
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).
-
Mobile Phase A: 0.1% TFA in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 30 minutes. (Ala-Ala-Leu is relatively hydrophobic).[1]
-
Detection: UV at 214 nm (peptide bond).
Analytical Specifications (QC)
| Test | Acceptance Criteria | Method |
| Appearance | White fluffy powder | Visual |
| Purity | > 98.0% | RP-HPLC (214 nm) |
| Mass Identity | [M+H]⁺ = 274.3 ± 1 Da | ESI-MS |
| Solubility | Clear solution in water (10 mg/mL) | Visual |
| Counter-ion | TFA content < 0.5% (if desalted) | Ion Chromatography |
Note on Solubility: While soluble in water, the peptide may aggregate at high concentrations. Sonication is recommended for preparing stock solutions >10 mM.[1]
Troubleshooting & Optimization
Issue: Incomplete Coupling (SPPS)
-
Cause: Steric hindrance or aggregation of hydrophobic Leu/Ala chains.[1]
-
Solution: Use "Double Coupling" for all steps (repeat coupling reaction before deprotection). Switch solvent to NMP (N-methylpyrrolidone) which disrupts aggregation better than DMF.[1]
Issue: Racemization[6]
-
Cause: Base-catalyzed proton abstraction during coupling (especially C-terminal Leu activation in solution phase).[1]
-
Solution: Use HOBt or Oxyma Pure as an additive during coupling.[1] Avoid excessive base (maintain pH < 8). In SPPS, the use of Wang resin prevents C-terminal racemization as the C-terminal amino acid is not activated during chain elongation.[1]
Issue: Solubility in Assay Buffers
-
Context: When using Ala-Ala-Leu as an elastase substrate (e.g., pNA derivative).
-
Solution: Dissolve initially in a small volume of DMF or DMSO (keep final concentration < 5% to avoid enzyme inhibition), then dilute into the aqueous buffer (HEPES/Tris).
References
-
BenchChem. (2025).[1][4][7] The Synthesis of L-Alanyl-L-leucine: A Technical Guide for Scientific Professionals. Retrieved from .
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Sigma-Aldrich. (n.d.).[1] N-Succinyl-Ala-Ala-Ala-p-nitroanilide Product Information. Retrieved from .[1]
-
PubChem. (n.d.).[1][3][8][9] L-Alanyl-L-alanyl-L-leucine Compound Summary. National Library of Medicine. Retrieved from .
-
ResearchGate. (2015).[1] Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures. Retrieved from .
-
Chem-Impex. (n.d.).[1] Z-Ala-Ala-Leu-pNA Product Data. Retrieved from .[1]
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Alanyl-L-alanyl-L-leucine | C12H23N3O4 | CID 44298630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. L-Alanyl-L-leucine | C9H18N2O3 | CID 96801 - PubChem [pubchem.ncbi.nlm.nih.gov]
